molecular formula C43H80O4 B14086988 [3,4,5-Tris(dodecyloxy)phenyl]methanol CAS No. 138433-00-8

[3,4,5-Tris(dodecyloxy)phenyl]methanol

Cat. No.: B14086988
CAS No.: 138433-00-8
M. Wt: 661.1 g/mol
InChI Key: HRMRQTGUSWAVCV-UHFFFAOYSA-N
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Description

Benzenemethanol, 3,4,5-tris(dodecyloxy)-: is an organic compound with the molecular formula C43H80O4 and a molecular weight of 661.09 g/mol It is characterized by the presence of three dodecyloxy groups attached to the benzene ring at the 3, 4, and 5 positions, along with a methanol group at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 3,4,5-tris(dodecyloxy)- typically involves the alkylation of a benzene derivative with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods: Industrial production of Benzenemethanol, 3,4,5-tris(dodecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanol, 3,4,5-tris(dodecyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenemethanol, 3,4,5-tris(dodecyloxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenemethanol, 3,4,5-tris(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, its ability to form hydrogen bonds with biological molecules may contribute to its bioactivity .

Comparison with Similar Compounds

  • Benzenemethanol, 3,4,5-tris(hexyloxy)-
  • Benzenemethanol, 3,4,5-tris(octyloxy)-
  • Benzenemethanol, 3,4,5-tris(decyloxy)-

Comparison: Benzenemethanol, 3,4,5-tris(dodecyloxy)- is unique due to its longer dodecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These longer chains enhance the compound’s hydrophobicity and amphiphilic nature, making it more effective in applications requiring membrane interaction and disruption .

Properties

CAS No.

138433-00-8

Molecular Formula

C43H80O4

Molecular Weight

661.1 g/mol

IUPAC Name

(3,4,5-tridodecoxyphenyl)methanol

InChI

InChI=1S/C43H80O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,44H,4-36,39H2,1-3H3

InChI Key

HRMRQTGUSWAVCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CO

Origin of Product

United States

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